3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one

Chemical synthesis Medicinal chemistry Building block

This pyran-4-one derivative features a crucial 2,6-dichlorobenzyl ether moiety that enhances lipophilicity and stability beyond carbon-linked analogs. Its distinct molecular architecture serves as a versatile intermediate in heterocyclic synthesis and a valuable tool for SAR studies. Supplied at ≥95% purity, it ensures reproducible results in biochemical and cell-based assays. A superior choice for medicinal chemistry and screening library development.

Molecular Formula C13H10Cl2O3
Molecular Weight 285.12 g/mol
CAS No. 303144-51-6
Cat. No. B3035107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one
CAS303144-51-6
Molecular FormulaC13H10Cl2O3
Molecular Weight285.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CO1)OCC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C13H10Cl2O3/c1-8-13(12(16)5-6-17-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3
InChIKeyQIMKTDQNOABNOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one (CAS 303144-51-6) – Baseline Characterization for Procurement and Assay Design


3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one (CAS 303144-51-6) is a synthetic pyran-4-one derivative with the molecular formula C13H10Cl2O3 and a molecular weight of 285.12 g/mol [1]. It is commercially available for research and development use at a minimum purity specification of 95% . The compound is characterized by its calculated physical properties, including a density of 1.4±0.1 g/cm³ and a boiling point of 463.2±45.0 °C at 760 mmHg [1].

Why 3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one Cannot Be Substituted by General Pyranone Analogs


Substitution of 3-((2,6-dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one with other pyranone derivatives is not straightforward due to its specific structural features. The presence of the 2,6-dichlorobenzyl ether moiety is crucial, as it is reported to enhance lipophilicity and stability while the pyran-4-one scaffold provides a handle for further functionalization [1]. This well-defined molecular architecture differentiates it from related compounds such as 3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one (CAS 339104-20-0), which lacks the ether oxygen, resulting in distinct physicochemical and potential biological profiles . Therefore, direct replacement without rigorous experimental validation is not scientifically justified.

Quantitative Differentiation Evidence for 3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one Relative to Analogs


Molecular Connectivity and Scaffold Versatility Compared to Deoxy Analog

The target compound contains an ether oxygen linking the pyranone core to the 2,6-dichlorobenzyl group, whereas its close analog 3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one (CAS 339104-20-0) features a direct carbon-carbon bond. This results in a higher molecular weight (285.12 vs 269.12 g/mol) and different hydrogen bonding capabilities [1]. The ether linkage in the target compound provides a more versatile scaffold for further derivatization and may influence its interaction with biological targets compared to the deoxy analog .

Chemical synthesis Medicinal chemistry Building block

Purity Specification and Quality Assurance for Reproducible Research

The target compound is available with a defined minimum purity specification of 95% . This provides a baseline for assay reproducibility, contrasting with other pyranone derivatives for which purity specifications may vary or be unspecified .

Quality control Reproducibility Assay development

Validated Application Scenarios for 3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one Based on Current Evidence


Use as a Synthetic Intermediate for Medicinal Chemistry Campaigns

This compound serves as a versatile intermediate in heterocyclic synthesis due to its well-defined molecular architecture, which allows for further functionalization [1]. Its use is appropriate in research settings focused on constructing diverse pyranone-based libraries for screening purposes.

Investigation of Structure-Activity Relationships (SAR) in Pyranone Series

The distinct ether linkage in this compound, compared to carbon-linked analogs, makes it a valuable tool for SAR studies aimed at understanding the impact of oxygen-containing tethers on biological activity [2].

Biochemical Assays Requiring Defined Material Purity

With a minimum purity specification of 95%, this compound is suitable for biochemical and cell-based assays where consistent material quality is a prerequisite for data reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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